molecular formula C18H25N5O3S B6454362 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(cyclopropanesulfonyl)piperazine CAS No. 2548982-50-7

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(cyclopropanesulfonyl)piperazine

Katalognummer: B6454362
CAS-Nummer: 2548982-50-7
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: XXISPWBWQRFHDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(cyclopropanesulfonyl)piperazine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core linked to a piperazine moiety. The cyclopropanesulfonyl substituent on the piperazine nitrogen introduces a sulfonamide group, which may influence solubility and pharmacokinetic properties.

Eigenschaften

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-18(2,3)15-12-23-16(19-15)7-6-14(20-23)17(24)21-8-10-22(11-9-21)27(25,26)13-4-5-13/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXISPWBWQRFHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining imidazo[1,2-b]pyridazine and piperazine moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N9OC_{20}H_{23}N_9O, with a molecular weight of approximately 405.5 g/mol. The structure includes multiple nitrogen-containing heterocycles known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H23N9OC_{20}H_{23}N_9O
Molecular Weight405.5 g/mol
CAS Number2548987-28-4

Research indicates that the biological activity of this compound is primarily linked to its role as a CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) inhibitor . CaMKII is crucial in various cellular processes, including muscle contraction and neurotransmitter release. Inhibition of this kinase may have therapeutic implications for neurological disorders and cardiac diseases .

Anticancer Properties

Compounds with similar structural characteristics have shown promising anti-cancer properties. For instance, studies suggest that imidazo[1,2-b]pyridazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Additionally, the compound exhibits potential anti-inflammatory activity. Inhibition of CaMKII has been linked to reduced inflammation in various models, suggesting that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on CaMKII Inhibition : A study demonstrated that compounds similar to 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(cyclopropanesulfonyl)piperazine effectively inhibited CaMKII activity in vitro, leading to decreased neuronal excitability and potential therapeutic effects in neurodegenerative diseases .
  • Antitumor Activity : Another investigation reported that imidazo[1,2-b]pyridazines exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anticancer effects .
  • In Vivo Models : Animal studies have shown that administration of similar compounds resulted in reduced tumor size and improved survival rates in models of breast cancer .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential. Studies typically assess:

  • Binding affinity to CaMKII.
  • Effects on downstream signaling pathways.
  • Potential side effects through toxicity assessments.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its imidazo[1,2-b]pyridazine core is associated with various biological activities, including:

  • Anticancer Activity : Research indicates that imidazo[1,2-b]pyridazines can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The presence of the cyclopropanesulfonyl group may enhance this activity by modifying the compound's interaction with target proteins.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The unique combination of heterocycles may contribute to enhanced efficacy against resistant strains.
  • Neurological Applications : The piperazine moiety is known for its role in neuropharmacology. This compound may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Material Science

Beyond medicinal applications, this compound may also find utility in material science due to its unique chemical properties:

  • Polymer Development : The compound's ability to form stable interactions with other molecules makes it suitable for the synthesis of advanced polymers and coatings. Research into its structural stability under various conditions could lead to innovative materials with enhanced durability.
  • Catalysis : The nitrogen-rich structure may serve as a catalyst in organic reactions, facilitating processes such as cross-coupling or oxidation reactions.

Case Study 1: Anticancer Activity

A study assessing the anticancer potential of related imidazo[1,2-b]pyridazines demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways. Future studies should explore how the cyclopropanesulfonyl substitution affects this mechanism.

Case Study 2: Antimicrobial Efficacy

Research on similar compounds showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of optimizing substituents on the imidazo ring to enhance antibacterial potency.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine

This analog replaces the tert-butyl group with a cyclopropyl moiety and substitutes the cyclopropanesulfonyl group with a 2-fluorophenyl ring. Key differences include:

  • Pharmacokinetics : The cyclopropanesulfonyl group in the target compound may improve solubility compared to the fluorophenyl group, which is more lipophilic.
  • Synthetic Accessibility : The fluorophenyl analog was synthesized via a multi-step route involving palladium-catalyzed coupling, while the tert-butyl variant likely requires distinct protection/deprotection strategies .

Table 1: Structural and Functional Comparison

Feature Target Compound Fluorophenyl Analog
Substituent (imidazo position) 2-tert-butyl 2-cyclopropyl
Piperazine Modification Cyclopropanesulfonyl 2-Fluorophenyl
Predicted Solubility Moderate (due to sulfonamide) Low (due to aromatic fluorination)
Synthetic Steps Not reported 9-step synthesis (estimated)
Ponatinib (AP24534)

While ponatinib is a distinct Bcr-Abl kinase inhibitor, its imidazo[1,2-b]pyridazine scaffold shares structural similarities with the target compound. Key contrasts include:

  • Functional Groups : Ponatinib incorporates a methylpiperazinyl group and a terminal acetylene, enabling covalent binding to kinase domains. The target compound lacks these features, suggesting divergent mechanisms of action.
  • Therapeutic Target : Ponatinib is optimized for Bcr-Abl inhibition (IC₅₀ = 0.37 nM), whereas the target compound’s biological activity remains uncharacterized but may involve kinase or sulfonamide-associated targets .

Table 2: Comparison with Ponatinib

Parameter Target Compound Ponatinib
Core Structure Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine
Key Substituents tert-butyl, cyclopropanesulfonyl Methylpiperazine, acetylene
Known Activity Not reported Bcr-Abl inhibition (IC₅₀ = 0.37 nM)
Clinical Relevance Preclinical (hypothetical) Approved for leukemia

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group in the target compound complicates regioselective synthesis compared to smaller substituents like cyclopropyl.
  • Biological Data Gap: No peer-reviewed studies directly evaluate the target compound’s efficacy or toxicity. Analog-based inferences suggest kinase or sulfonamide-modulated pathways as plausible targets .

Q & A

Basic Research Question

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate → methanol) for polar impurities .
  • Recrystallization : Hot ethanol or acetonitrile effectively isolates crystalline intermediates .
    Note : Cyclopropanesulfonyl groups may reduce solubility; test mixed solvents (e.g., DCM/MeOH) .

How can reaction conditions be optimized to avoid over-sulfonylation or dimerization?

Advanced Research Question

  • Controlled sulfonylation : Use substoichiometric sulfonyl chloride (0.95 equiv.) and monitor via in-situ IR (disappearance of –NH piperazine peaks at ~3300 cm⁻¹) .
  • Temperature modulation : Lower reaction temperatures (0–5°C) slow aggressive sulfonylation, reducing dimer byproducts .

What analytical techniques are critical for confirming the stereochemical integrity of the cyclopropane sulfonyl moiety?

Advanced Research Question

  • X-ray crystallography : Resolve absolute configuration if single crystals form .
  • Vibrational circular dichroism (VCD) : Assign stereochemistry in solution phase for flexible intermediates .

How do researchers address low yields in the imidazo[1,2-b]pyridazine ring-forming step?

Basic Research Question

  • Precursor activation : Use tert-butyl groups to stabilize reactive intermediates during cyclization .
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) improves ring closure efficiency .

What strategies mitigate hydrolysis of the cyclopropanesulfonyl group during storage or reaction?

Advanced Research Question

  • Lyophilization : Store under inert gas (argon) at –20°C to prevent moisture ingress .
  • Buffered conditions : Maintain pH 6–7 in aqueous reactions to avoid acidic/basic hydrolysis .

How can computational tools predict the compound’s reactivity or binding properties?

Advanced Research Question

  • DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites .
  • Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina .

What safety protocols are essential for handling sulfonyl chlorides and tert-butyl intermediates?

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and fume hoods due to sulfonyl chloride’s lachrymatory effects .
  • Waste disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

How do researchers design SAR studies to explore the biological activity of this compound?

Advanced Research Question

  • Structural analogs : Synthesize derivatives with varied sulfonyl groups (e.g., methyl, phenyl) and compare IC₅₀ values .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.